

# A Comprehensive Technical Guide to D-Pemetrexed Dimethyl Diester

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## Compound of Interest

Compound Name: *D-Pemetrexed Dimethyl Diester*

CAS No.: 1391068-12-4

Cat. No.: B586336

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of **D-Pemetrexed Dimethyl Diester**, a significant stereoisomeric impurity related to the potent multi-targeted antifolate chemotherapeutic agent, Pemetrexed. Understanding the physicochemical properties, synthesis, and analytical quantification of this compound is critical for ensuring the purity, safety, and efficacy of Pemetrexed-based therapies. As the dextrorotatory (D) isomer of the dimethyl ester intermediate in certain Pemetrexed synthesis routes, its presence must be meticulously controlled. This document delineates its core characteristics, places it in the context of its parent compound's mechanism of action, and offers detailed analytical protocols for its identification and quantification.

## Part 1: Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all further research and development. **D-Pemetrexed Dimethyl Diester**, as a stereoisomer of a key synthetic intermediate of Pemetrexed, possesses distinct characteristics that are crucial for its identification and separation.

Property	Data
CAS Number	1391068-12-4[1][2]
Molecular Formula	C <sub>22</sub> H <sub>25</sub> N <sub>5</sub> O <sub>6</sub> [1][2]
Molecular Weight	455.46 g/mol [1][3]
IUPAC Name	dimethyl (4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-D-glutamate[1]
Synonyms	N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester[1]
Appearance	Off-white to Pale Blue Solid[1]
Solubility	Slightly soluble in DMSO and Methanol[1][3]
Storage Conditions	2-8 °C[1][3]

## Part 2: Contextualizing the Core: The Mechanism of Action of Pemetrexed

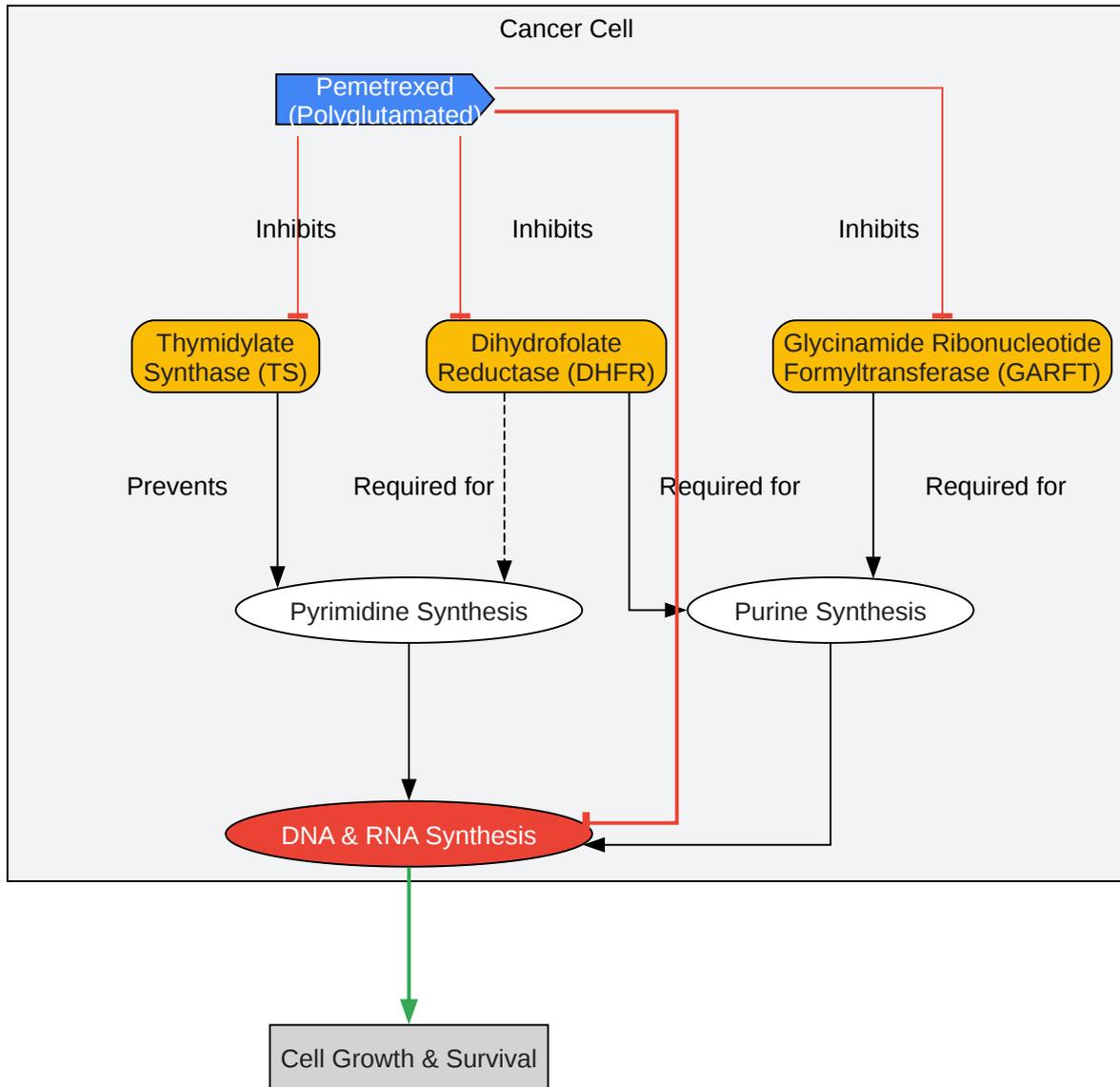
To appreciate the significance of controlling the stereoisomeric purity of Pemetrexed and its intermediates, one must first understand the parent drug's potent mechanism of action. Pemetrexed is a multi-targeted antifolate agent, chemically analogous to folic acid.[4][5] Its therapeutic effect is achieved by concurrently inhibiting multiple key enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides, the fundamental building blocks of DNA and RNA.[4][6]

The primary targets of Pemetrexed are:

- Thymidylate Synthase (TS): This enzyme is critical for the synthesis of thymidine, a necessary component of DNA.[6] By inhibiting TS, Pemetrexed depletes the pool of deoxythymidine monophosphate (dTMP), leading to a halt in DNA synthesis and repair.[1]

- Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of both purines and thymidine.<sup>[4][7]</sup>
- Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme plays a crucial role in the purine synthesis pathway.<sup>[4][6]</sup> Its inhibition by Pemetrexed disrupts the formation of the precursor purine nucleotides required for both DNA and RNA synthesis.

Inside the cell, Pemetrexed is converted to its more active polyglutamated forms by the enzyme folypolyglutamate synthetase (FPGS).<sup>[7][8]</sup> These polyglutamated forms are retained within the cell for longer periods and exhibit enhanced inhibitory activity against TS and GARFT, thereby increasing the drug's cytotoxic potency.<sup>[8]</sup> By disrupting these fundamental cellular processes, Pemetrexed effectively induces cell death, particularly in rapidly dividing cancer cells.



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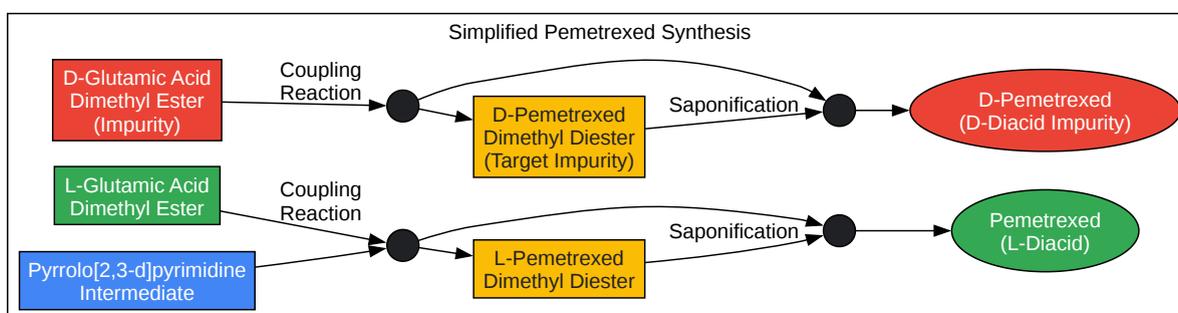
Caption: Pemetrexed's multi-targeted inhibition of key folate pathway enzymes.

## Part 3: Synthesis, Intermediates, and Impurity Profile

The synthesis of Pemetrexed is a complex, multi-step process that often starts with L-glutamic acid to establish the correct stereochemistry for the final active pharmaceutical ingredient (API). [9] A common synthetic route involves the coupling of a key pyrrolo[2,3-d]pyrimidine intermediate with a derivative of glutamic acid.

In this process, diester forms of glutamic acid, such as dimethyl or diethyl esters, are used as protected intermediates. [9][10] For instance, the core benzoic acid moiety is coupled with the L-glutamic acid diethyl ester. [9] The final step involves the saponification (hydrolysis) of the ester groups to yield the diacid form, which is Pemetrexed. [9]

**D-Pemetrexed Dimethyl Diester** arises as a process-related impurity. This can occur if the glutamic acid starting material is not enantiomerically pure and contains traces of D-glutamic acid. The "D" designation refers to the stereochemistry of the glutamate portion of the molecule. Since the biological activity of Pemetrexed is highly dependent on its specific L-stereochemistry, the presence of the D-isomer is undesirable and must be controlled within strict regulatory limits.



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Caption: Simplified workflow showing the formation of the target API and the D-isomer impurity.

## Part 4: Analytical Methodologies for Impurity Profiling

The quantification of **D-Pemetrexed Dimethyl Diester** and other related substances is essential for the quality control of Pemetrexed disodium. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for this purpose. [\[11\]](#)

### Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate Pemetrexed from its process-related impurities, including the D-isomer and ester intermediates. [\[11\]](#)

#### 1. Chromatographic Conditions:

- Column: Hypersil BDS C18, 100 x 4.6 mm, 3  $\mu$ m particle size. [\[11\]](#)
- Mobile Phase A: 0.02M Sodium Dihydrogen Phosphate with 0.1% Formic Acid, pH adjusted to 3.8 with dilute Sodium Hydroxide. [\[11\]](#)
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient program is necessary to resolve all related substances effectively. The specific gradient will depend on the full impurity profile but generally involves increasing the percentage of Acetonitrile over the run time.
- Flow Rate: 1.2 mL/min. [\[11\]](#)
- Column Temperature: 27 °C. [\[11\]](#)
- Detector Wavelength: 240 nm. [\[11\]](#)
- Injection Volume: Typically 10-20  $\mu$ L.
- Diluent: Methanol:Water (1:1 v/v). [\[11\]](#)

## 2. Standard and Sample Preparation:

- Reference Standard Preparation: Accurately weigh and dissolve reference standards of Pemetrexed and all known impurities (including **D-Pemetrexed Dimethyl Diester**) in the diluent to prepare stock solutions. Further dilute to achieve a final concentration appropriate for the detection limits (e.g., 0.1% of the nominal sample concentration).
- Sample Preparation: Accurately weigh and dissolve the Pemetrexed API or drug product in the diluent to achieve a known concentration (e.g., 1.0 mg/mL).

## 3. System Suitability:

- Before sample analysis, inject a system suitability solution containing Pemetrexed and key impurities.
- Acceptance Criteria:
  - Tailing Factor: The tailing factor for the Pemetrexed peak should be  $\leq 2.0$ .
  - Theoretical Plates: The number of theoretical plates for the Pemetrexed peak should be  $\geq 2000$ .
  - Resolution: The resolution between Pemetrexed and the closest eluting impurity peak should be  $\geq 1.5$ .

## 4. Analysis and Calculation:

- Inject the blank (diluent), reference standard solutions, and sample solutions.
- Identify the peaks based on their retention times relative to the main Pemetrexed peak.
- Calculate the amount of each impurity as a percentage of the Pemetrexed concentration using the following formula:

$$\% \text{ Impurity} = (\text{Area\_impurity} / \text{Area\_standard}) \times (\text{Conc\_standard} / \text{Conc\_sample}) \times \text{Purity\_standard} \times 100$$

## 5. Method Validation (E-E-A-T Principles):

- **Trustworthiness & Self-Validation:** This method must be validated according to ICH guidelines to ensure its trustworthiness.[11] This involves demonstrating specificity (forced degradation studies), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
- **Expertise & Causality:** The choice of a C18 column is based on the non-polar nature of the Pemetrexed backbone. The acidic mobile phase (pH 3.8) ensures the carboxylic acid groups are protonated, leading to better retention and peak shape. A gradient is employed because the impurities have a range of polarities, and an isocratic method would fail to resolve them all within a reasonable run time.

## Conclusion

**D-Pemetrexed Dimethyl Diester** is a critical process-related impurity in the synthesis of the anticancer drug Pemetrexed. Its control is mandated by the stereospecific mechanism of action of the parent L-isomer. This guide has provided the core physicochemical data, contextualized its relevance through the mechanism of Pemetrexed, and detailed a robust analytical methodology for its quantification. For researchers and drug development professionals, rigorous control and analysis of such impurities are paramount to guaranteeing the safety, quality, and therapeutic efficacy of life-saving medications.

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